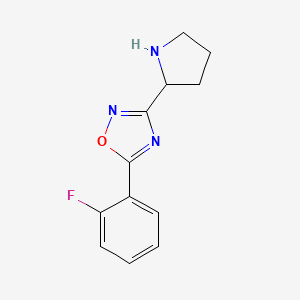
5-(2-Fluorophenyl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorofenil)-3-(pirrolidin-2-il)-1,2,4-oxadiazol es un compuesto heterocíclico que ha generado interés en varios campos de la investigación científica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-Fluorofenil)-3-(pirrolidin-2-il)-1,2,4-oxadiazol típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye la reacción de 2-fluorobenzohidrazida con ácido pirrolidin-2-carboxílico en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3). La reacción generalmente se lleva a cabo bajo condiciones de reflujo para facilitar la formación del anillo oxadiazol.
Métodos de producción industrial
Si bien los métodos detallados de producción industrial para este compuesto específico no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final. Además, se podrían emplear reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(2-Fluorofenil)-3-(pirrolidin-2-il)-1,2,4-oxadiazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática nucleofílica, donde el átomo de flúor es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o básico, H2O2 en presencia de un catalizador.
Reducción: LiAlH4 en éter seco, NaBH4 en metanol o etanol.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos en solventes apróticos polares.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de compuestos aromáticos sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Estudiado por sus posibles efectos terapéuticos, incluido su papel como farmacóforo en el diseño de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas, ópticas o mecánicas específicas.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Fluorofenil)-3-(pirrolidin-2-il)-1,2,4-oxadiazol depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas, receptores o ADN. El grupo fluorofenilo puede mejorar la afinidad de unión y la especificidad, mientras que el anillo oxadiazol puede contribuir a la estabilidad y reactividad del compuesto. El anillo pirrolidina puede influir en la solubilidad y biodisponibilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(2-Clorofenil)-3-(pirrolidin-2-il)-1,2,4-oxadiazol
- 5-(2-Bromofenil)-3-(pirrolidin-2-il)-1,2,4-oxadiazol
- 5-(2-Metilfenil)-3-(pirrolidin-2-il)-1,2,4-oxadiazol
Singularidad
5-(2-Fluorofenil)-3-(pirrolidin-2-il)-1,2,4-oxadiazol es único debido a la presencia del átomo de flúor, que puede influir significativamente en las propiedades electrónicas, la reactividad y la actividad biológica del compuesto. El átomo de flúor puede mejorar la lipofilia, la estabilidad metabólica y la capacidad del compuesto para formar fuertes interacciones con objetivos biológicos, lo que lo convierte en un andamiaje valioso en el descubrimiento y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C12H12FN3O |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)-3-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H12FN3O/c13-9-5-2-1-4-8(9)12-15-11(16-17-12)10-6-3-7-14-10/h1-2,4-5,10,14H,3,6-7H2 |
Clave InChI |
BFMJKCXOJOFISB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=NOC(=N2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



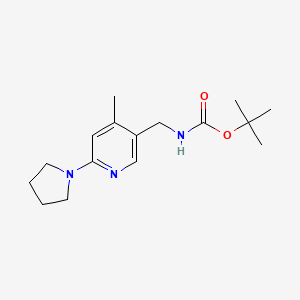

![6-Isopropoxy-2-methylbenzo[d]oxazole](/img/structure/B11804095.png)
![2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11804098.png)
![5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde](/img/structure/B11804110.png)
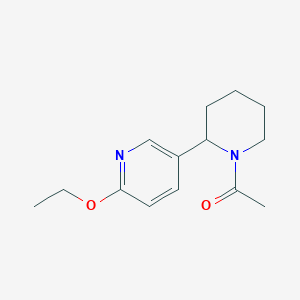
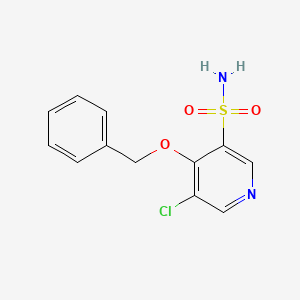
![4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11804120.png)
![Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11804124.png)
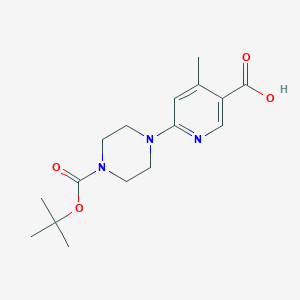
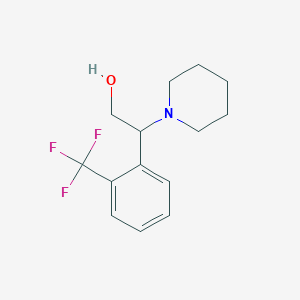
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11804149.png)
![7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11804150.png)
